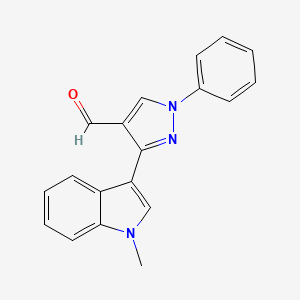
8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the ethoxypropylamino group, the methyl substitutions, and the formation of the purine ring. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular structure of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione reveals its intricate arrangement of atoms. The purine core provides a scaffold for potential interactions with biological targets. Computational studies and X-ray crystallography have elucidated its three-dimensional conformation and binding sites .
Chemical Reactions Analysis
This compound’s reactivity profile is essential for understanding its behavior in biological systems. Researchers have investigated its susceptibility to hydrolysis, oxidation, and other chemical transformations. Additionally, studies on its stability under various conditions are crucial for drug development .
Physical And Chemical Properties Analysis
Mecanismo De Acción
Although specific details remain elusive, preliminary studies suggest that 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione may interact with cellular proteins or enzymes. Its unique structure could modulate signaling pathways, potentially affecting cell growth, differentiation, or apoptosis. Further mechanistic investigations are warranted .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-6-24-9-7-8-17-15-18-13-12(21(15)10-11(2)3)14(22)20(5)16(23)19(13)4/h2,6-10H2,1,3-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOOJMNPSNIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


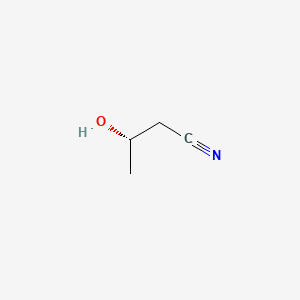
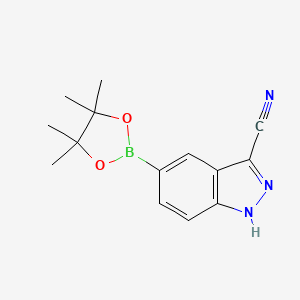
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593288.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)

![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)

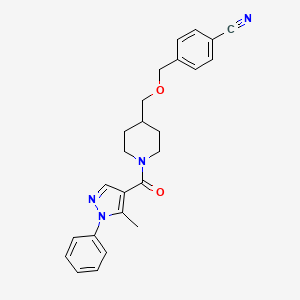
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)
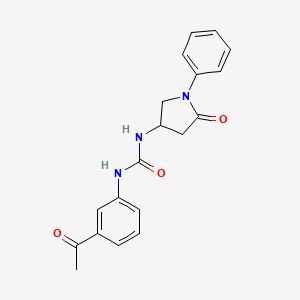
![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)

